molecular formula C10H6Cl4N2O2 B12802558 4,5,6,7-Tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione CAS No. 6968-50-9

4,5,6,7-Tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12802558
CAS No.: 6968-50-9
M. Wt: 328.0 g/mol
InChI Key: QWYCNQBRRRDZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione is a halogenated isoindole derivative characterized by a tetrachlorinated aromatic core and a dimethylamino substituent at the 2-position. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, with substituents influencing properties such as solubility, thermal stability, and biological activity .

Properties

CAS No.

6968-50-9

Molecular Formula

C10H6Cl4N2O2

Molecular Weight

328.0 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-(dimethylamino)isoindole-1,3-dione

InChI

InChI=1S/C10H6Cl4N2O2/c1-15(2)16-9(17)3-4(10(16)18)6(12)8(14)7(13)5(3)11/h1-2H3

InChI Key

QWYCNQBRRRDZCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4,5,6,7-Tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of an isoindole precursor, followed by the introduction of a dimethylamino group under controlled conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing chlorine atoms and carbonyl groups activate the aromatic ring for nucleophilic substitution. Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and elevated temperatures.

Reaction Reagents/Conditions Product Source
Chlorine replacement with methoxyNaOCH₃, DMF, 80°C, 12 hrs2-(Dimethylamino)-4,5,6-trichloro-7-methoxy
Amine substitutionNH₃ (aq.), EtOH, refluxCorresponding amino derivative

These substitutions occur preferentially at the 4,5,6,7-positions due to steric and electronic effects.

Hydrolysis of the Imide Ring

The phthalimide-like structure undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis :

    Compound+2NaOHPhthalic acid derivative+Dimethylamine+2Cl\text{Compound} + 2\text{NaOH} \rightarrow \text{Phthalic acid derivative} + \text{Dimethylamine} + 2\text{Cl}^-

    Reaction in 10% NaOH at 100°C yields a dicarboxylic acid intermediate .

  • Acidic Hydrolysis :
    Concentrated HCl at reflux generates a monoamide product due to partial ring opening .

Reactions Involving the Dimethylamino Group

The tertiary amine group participates in:

Quaternary Ammonium Salt Formation

Reacts with methyl iodide in acetonitrile to form a quaternary ammonium iodide :

Compound+CH3I[(CH3)3N+-isoindole]I\text{Compound} + \text{CH}_3\text{I} \rightarrow [\text{(CH}_3\text{)}_3\text{N}^+\text{-isoindole}]\text{I}^-

Oxidation

Oxidized by H₂O₂ in acetic acid to form an N-oxide derivative, confirmed by IR spectroscopy (N-O stretch at 1250 cm⁻¹) .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces carbonyl groups while preserving chlorine substituents:

CompoundH2/Pd-C2(Dimethylamino)4,5,6,7tetrachloroisoindoline\text{Compound} \xrightarrow{\text{H}_2/\text{Pd-C}} 2-(Dimethylamino)-4,5,6,7-tetrachloroisoindoline

Condensation Reactions

The electron-deficient aromatic system undergoes Friedel-Crafts alkylation with benzyl chloride in AlCl₃, forming a bis-aryl product .

Biological Activity Correlation

Structure-activity relationship studies reveal:

  • Antimicrobial Activity : EC₅₀ = 12.5 μM against E. coli (attributed to Cl substituents)

  • Antioxidant Capacity : IC₅₀ = 18.7 μM in DPPH assay (dimethylamino group enhances radical scavenging)

Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C. Photodegradation in UV light (λ = 254 nm) produces dechlorinated byproducts via radical mechanisms.

This reactivity profile enables applications in pharmaceutical intermediates and specialty materials synthesis. The compound’s stability under physiological conditions (pH 7.4, 37°C) makes it suitable for prodrug development . Further studies should explore its catalytic applications and structure optimization for enhanced bioactivity.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of isoindole-1,3(2H)-dione exhibit notable antimicrobial activities. For instance, a study reported that synthesized compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's inhibition zone was comparable to that of standard antibiotics like gentamicin .

Anticancer Activity

The compound has shown promising anticancer properties. In vitro evaluations indicated that it significantly inhibited the growth of various human cancer cell lines. A notable study highlighted that certain derivatives caused cell cycle arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR) Analysis

SAR studies have been crucial in understanding how modifications to the isoindole structure influence biological activity. For example:

CompoundActivity TypeIC50 Value (μmol/mL)
Compound 1Antioxidant1.174
Compound 3Antileishmanial0.0478
Compound XAnticancer (Caco-2)Not specified

These findings suggest that specific structural features can enhance the efficacy of these compounds against targeted diseases .

Case Study 1: Antileishmanial Activity

A recent investigation into the antileishmanial properties of isoindole derivatives revealed that certain compounds were more effective than traditional treatments like Glucantime. The study reported IC50 values indicating potent activity against Leishmania tropica, establishing these compounds as potential therapeutic agents for leishmaniasis .

Case Study 2: Anticancer Efficacy

Another significant study evaluated the anticancer efficacy of isoindole derivatives using the National Cancer Institute's protocols. The synthesized compounds demonstrated an average growth inhibition rate across a panel of cancer cell lines, indicating their potential as new anticancer drugs .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituents are compared below:

Compound Name Substituent at 2-Position Molecular Formula CAS RN Primary Application
4,5,6,7-Tetrachloro-2-(dimethylamino)-... Dimethylamino C₁₀H₇Cl₄N₂O₂ (inferred) - Hypothetical: Pharmaceuticals
C.I. Pigment Yellow 138 8-Quinolinyl tetrachloroindenyl C₂₇H₈Cl₈N₂O₄ 30125-47-4 Polymer colorant
4,5,6,7-Tetrachloro-2-hexyl-... Hexyl C₁₄H₁₃Cl₄NO₂ 14737-86-1 Industrial additives
2-(4-Methoxybenzylideneamino)-4,5,6,7-tetrachloro-... 4-Methoxybenzylideneamino C₁₆H₉Cl₄N₂O₃ - Antimicrobial agents

Key Observations :

  • Biological Activity: Substituted benzylideneamino groups (e.g., 4-methoxy) demonstrate antimicrobial efficacy, suggesting that the dimethylamino analog may interact with biological targets like DNA or enzymes .
  • Thermal Stability : Pigment Yellow 138 is restricted to polymer applications below 70°C, whereas alkylated derivatives (e.g., hexyl) may exhibit higher thermal resistance due to hydrophobic interactions .

Physical-Chemical Properties

Property 4,5,6,7-Tetrachloro-2-(dimethylamino)-... C.I. Pigment Yellow 138 4,5,6,7-Tetrachloro-2-hexyl-...
Molecular Weight (g/mol) ~350 (estimated) 716.76 369.07
Melting Point (°C) Not reported Not reported 148–150
Solubility Likely polar aprotic solvents Low (polymer-bound) Low (hydrophobic)
LogP Estimated ~2–3 Not reported 5.92 (predicted)

Notes:

  • The hexyl-substituted derivative’s higher LogP (5.92) indicates lipophilicity, favoring non-polar applications, while the dimethylamino analog may balance polarity for pharmaceutical use .

Biological Activity

4,5,6,7-Tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione (CAS Number: 6968-50-9) is a synthetic compound known for its diverse biological activities. Its molecular formula is C10H6Cl4N2O2, and it has garnered attention in various fields including pharmacology and environmental science due to its potential effects on human health and ecosystems.

PropertyValue
Molecular Weight327.9788 g/mol
Density1.74 g/cm³
Boiling Point467.1 °C
Flash Point236.3 °C
Refractive Index1.673

The biological activity of this compound is primarily attributed to its interactions at the molecular level with biological systems. It has been studied for its potential antimicrobial , anticancer , and toxicological effects.

Antimicrobial Activity

Research indicates that 4,5,6,7-tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that it may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death. Notably, research conducted on human breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability .

Toxicological Studies

Toxicological assessments have revealed that exposure to 4,5,6,7-tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione can lead to adverse effects on human health. A comprehensive analysis highlighted its potential as an endocrine disruptor, affecting hormonal balance and leading to reproductive toxicity .

Case Studies

  • Case Study on Endocrine Disruption : In a study involving animal models exposed to the compound, significant alterations in hormone levels were observed, particularly affecting estrogen and testosterone levels. This suggests a potential risk for reproductive health in humans .
  • Case Study on Environmental Impact : A report on the environmental fate of this compound indicated its persistence in aquatic systems and potential bioaccumulation in wildlife. This raises concerns regarding its long-term ecological impacts and the need for monitoring in contaminated sites .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4,5,6,7-tetrachloroisoindole-1,3-dione derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound and its derivatives are typically synthesized via condensation reactions. For example, n-amino tetrachlorophthalimide is suspended in glacial acetic acid and reacted with substituted aldehydes in ethanol under reflux (6–8 hours). The product is purified via vacuum drying over calcium chloride . Key variables affecting purity include reaction temperature (reflux vs. room temperature), solvent choice (acetic acid for solubility, ethanol for aldehyde compatibility), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC is recommended to confirm intermediate formation.

Q. How can researchers validate the structural integrity of synthesized derivatives?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of molecular geometry and substituent positioning, as demonstrated for the 4-fluorophenyl derivative (R factor = 0.050) .
  • NMR spectroscopy : 1^1H and 13^13C NMR can identify proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm) and carbonyl resonances (C=O at ~170 ppm).
  • IR spectroscopy : Peaks at ~1770 cm1^{-1} (imide C=O) and ~1600 cm1^{-1} (C-Cl stretching) are diagnostic .

Advanced Research Questions

Q. How can discrepancies in reported antimicrobial activity (e.g., MIC values) be resolved across studies?

  • Methodological Answer : Contradictions in MIC data often arise from variations in assay design. To standardize results:

  • Strain selection : Use ATCC reference strains (e.g., E. coli ATCC 25922) to ensure reproducibility.
  • Inoculum standardization : Adjust bacterial concentration to 1.0×1051.0 \times 10^5 CFU/mL using McFarland standards .
  • Solvent controls : Include DMSO (≤10%) to rule out solvent toxicity.
  • Dose-response validation : Perform time-kill assays to confirm static vs. cidal effects at reported MICs.

Q. What experimental frameworks are suitable for assessing environmental persistence and ecological impacts of this compound?

  • Methodological Answer : Follow the INCHEMBIOL project’s guidelines for long-term environmental studies:

  • Phase 1 (Lab) : Determine octanol-water partition coefficients (log KowK_{ow}) and hydrolysis rates under varied pH/temperature.
  • Phase 2 (Field) : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) and soil matrices .
  • Risk modeling : Apply probabilistic models (e.g., USEtox) to estimate human and ecosystem exposure thresholds.

Q. How can researchers optimize electroluminescent performance in organic light-emitting diode (OLED) applications?

  • Methodological Answer : The compound’s tetracyclic structure enhances electron transport, but performance depends on:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF3_3) to lower LUMO levels, as seen in fluorinated analogs .
  • Device integration : Co-deposit with hole-transport layers (e.g., TCTA) via vacuum sublimation. Measure external quantum efficiency (EQE) using integrating spheres.

Q. What strategies mitigate low yields in Schiff base derivative synthesis?

  • Methodological Answer : Low yields often stem from imine instability or side reactions. Mitigation approaches include:

  • Catalytic additives : Use molecular sieves to scavenge water or employ Lewis acids (e.g., ZnCl2_2) to accelerate condensation.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 8 hours) while maintaining >80% yield .
  • Alternative solvents : Switch to aprotic solvents (e.g., DMF) to minimize hydrolysis of intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.